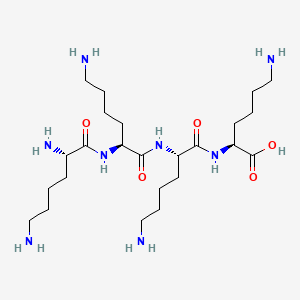

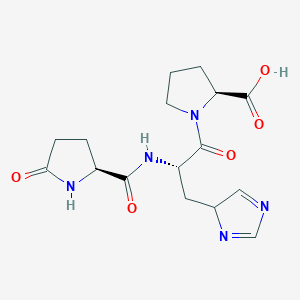

Pglu-his-pro

Vue d'ensemble

Description

L’acide libre de l’hormone de libération de la thyrotropine, également connu sous le nom de TRH-OH, est un métabolite physiologique de l’hormone de libération de la thyrotropine. L’hormone de libération de la thyrotropine est une hormone tripeptidique qui joue un rôle crucial dans la régulation de l’axe hypothalamo-hypophyso-thyroïdien. Elle est principalement impliquée dans la synthèse et la libération de l’hormone stimulant la thyroïde et de la prolactine par l’hypophyse antérieure .

Applications De Recherche Scientifique

Thyrotropin-releasing hormone free acid has several scientific research applications:

Chemistry: It is used as a model compound to study peptide degradation and stability.

Biology: The compound is studied for its role in the regulation of thyroid-stimulating hormone and prolactin release.

Mécanisme D'action

L’acide libre de l’hormone de libération de la thyrotropine exerce ses effets en interagissant avec des récepteurs spécifiques dans le cerveau et les tissus périphériques. Il cible principalement le récepteur de l’hormone de libération de la thyrotropine, un récepteur couplé aux protéines G de classe A. Lorsqu’il se lie au récepteur, le composé active la protéine Gαq/G11, conduisant à la production d’inositol-1,4,5-triphosphate et à la libération d’ions calcium intracellulaires. Cette voie de signalisation est cruciale pour la régulation de la libération de l’hormone stimulant la thyroïde et de la prolactine .

Analyse Biochimique

Biochemical Properties

Pglu-his-pro interacts with various enzymes, proteins, and other biomolecules. It is synthesized within parvocellular neurons of the paraventricular nucleus of the hypothalamus . The peptide is hydrolyzed in blood and extracellular space by a M1 family metallopeptidase, the TRH-degrading ectoenzyme (TRH-DE), also called pyroglutamyl peptidase II .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It regulates the function of cells in the anterior pituitary and the central and peripheral nervous systems . By controlling the synthesis and release of thyroid hormones, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the TRH receptor, stimulating the release of thyroid-stimulating hormone from thyrotropes and prolactin from lactotropes . The effects of this compound are of short duration, in part because the peptide is hydrolyzed in blood and extracellular space by a M1 family metallopeptidase .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The half-life of this compound in the blood is approximately 6 minutes

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in brain extracts, involving the cleavage of His-ProNH2 produced from TRH by pyroglutamate aminopeptidase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is very short-lived, lasting for a matter of two minutes and traveling less than an inch in the bloodstream to the pituitary gland before it is broken down .

Subcellular Localization

The subcellular localization of this compound depends on the cell context in which it is expressed. In pituitary lactotrophs, which normally express TRH receptors, and in AtT20 pituitary corticotrophs, this compound receptor immunoreactivity was primarily confined to the plasma membrane . In HEK 293 and COS7 cells, this compound receptors were predominantly intracellular .

Méthodes De Préparation

L’acide libre de l’hormone de libération de la thyrotropine peut être dégradé enzymatiquement à partir de l’hormone de libération de la thyrotropine dans le plasma et le tissu cérébral. Le processus de dégradation implique le clivage du groupe amide C-terminal par une proline endopeptidase spécifique, ce qui entraîne la formation de l’acide libre de l’hormone de libération de la thyrotropine .

Analyse Des Réactions Chimiques

L’acide libre de l’hormone de libération de la thyrotropine subit diverses réactions chimiques, notamment :

Réduction : Bien que les réactions de réduction spécifiques soient moins fréquentes, la structure du composé permet une réduction potentielle dans certaines conditions.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels, dans des conditions appropriées.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les radicaux hydroxyles pour l’oxydation et des enzymes spécifiques pour la dégradation. Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui sont ensuite traités dans les systèmes biologiques .

Applications de recherche scientifique

L’acide libre de l’hormone de libération de la thyrotropine présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la dégradation et la stabilité des peptides.

Biologie : Le composé est étudié pour son rôle dans la régulation de la libération de l’hormone stimulant la thyroïde et de la prolactine.

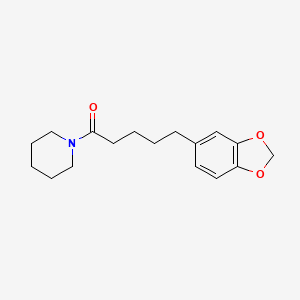

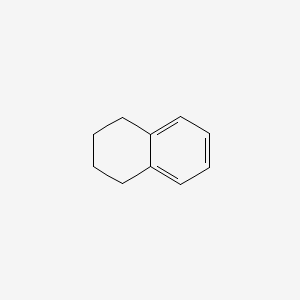

Comparaison Avec Des Composés Similaires

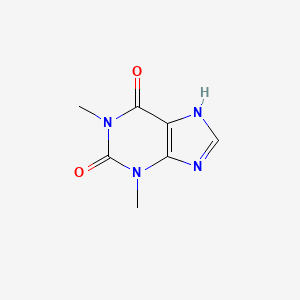

L’acide libre de l’hormone de libération de la thyrotropine peut être comparé à d’autres composés similaires, tels que :

Hormone de libération de la thyrotropine : Le composé parent à partir duquel l’acide libre de l’hormone de libération de la thyrotropine est dérivé.

Taltireline : Un analogue de l’hormone de libération de la thyrotropine avec une activité du système nerveux central et des propriétés pharmacologiques améliorées.

L’acide libre de l’hormone de libération de la thyrotropine est unique en raison de sa stabilité et de ses interactions spécifiques avec les récepteurs de l’hormone de libération de la thyrotropine, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques.

Propriétés

IUPAC Name |

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYONPBTNRIEBA-SRVKXCTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

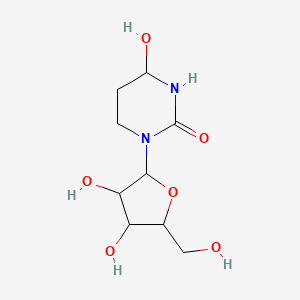

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24769-58-2 | |

| Record name | Acid-TRH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

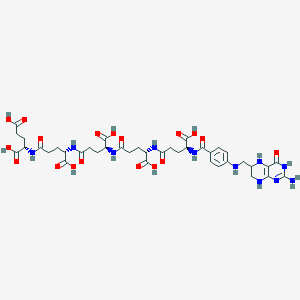

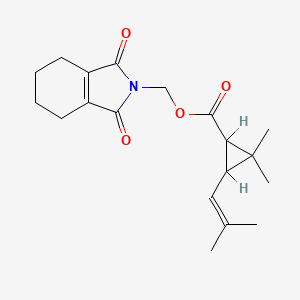

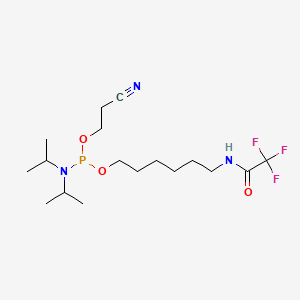

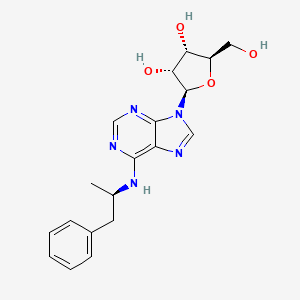

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.